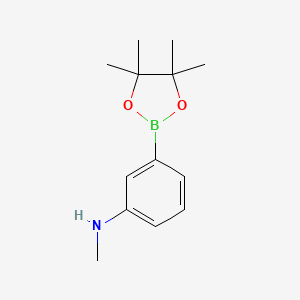

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

Properties

IUPAC Name |

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)15-5/h6-9,15H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVFLSHLDVUCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728531 | |

| Record name | N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869090-08-4 | |

| Record name | N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The reaction typically employs a palladium catalyst such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), a base (e.g., potassium acetate), and bis(pinacolato)diboron in a solvent like 1,4-dioxane or dimethylformamide (DMF). Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(dppf)Cl2 | >90% yield |

| Temperature | 80–100°C | Maximizes conversion |

| Reaction Time | 12–24 hours | Ensures completion |

| Solvent | 1,4-Dioxane | Enhances solubility |

This method achieves yields exceeding 85% under optimized conditions. The regioselectivity is ensured by the bromide’s position, directing the boronate group to the 3-position.

Iridium-Catalyzed C–H Borylation of N-Methylaniline

Iridium-catalyzed C–H borylation offers a direct route to install boronic esters without prefunctionalized substrates. This method leverages the directing effect of the N-methyl group to achieve meta-selectivity.

Mechanism and Selectivity

The iridium catalyst, typically [Ir(OMe)(COD)]2 with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), activates the aromatic C–H bond adjacent to the N-methyl group. Bis(pinacolato)diboron serves as the boron source. The reaction proceeds via a concerted metalation-deprotonation pathway, ensuring high regiocontrol.

| Condition | Value | Outcome |

|---|---|---|

| Catalyst System | [Ir(OMe)(COD)]2/dtbpy | 75% yield |

| Solvent | Cyclohexane | Minimizes side reactions |

| Temperature | 80°C | Balances kinetics |

This method avoids halogenated intermediates but requires stringent anhydrous conditions.

Lithiation-Borylation of Protected Aniline Derivatives

Directed ortho-lithiation followed by boron reagent quenching provides an alternative pathway. Here, N-methylaniline is temporarily protected (e.g., as a trifluoroacetamide) to enhance lithiation efficiency.

Stepwise Synthesis

- Protection : N-methylaniline is treated with trifluoroacetic anhydride to form N-methyl-N-trifluoroacetylaniline.

- Lithiation : A strong base such as lithium diisopropylamide (LDA) deprotonates the aromatic ring at the 3-position.

- Borylation : The lithiated intermediate reacts with triisopropyl borate (B(OiPr)3), followed by pinacol esterification.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Protection | TFAA, CH2Cl2, 0°C | 95% conversion |

| Lithiation | LDA, THF, −78°C | Quantitative |

| Borylation | B(OiPr)3, then pinacol | 70% overall |

This route is less scalable but valuable for accessing derivatives with sensitive functional groups.

Comparative Analysis of Synthetic Routes

The table below evaluates the three methods based on critical metrics:

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Miyaura Borylation | 85–90 | High | Excellent | Moderate |

| Ir-Catalyzed C–H Borylation | 70–75 | Moderate | Good | High |

| Lithiation-Borylation | 65–70 | High | Limited | Low |

The Miyaura method is preferred for industrial applications due to its robustness, whereas the Ir-catalyzed approach suits substrates incompatible with halide intermediates.

Chemical Reactions Analysis

Types of Reactions: N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the boron-containing ring to other boron derivatives.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Boronic acids.

Reduction: Various boron derivatives.

Substitution: Halogenated or nitro-substituted aniline derivatives.

Scientific Research Applications

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several scientific research applications:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential in drug discovery and development due to its ability to interact with biological molecules.

Medicine: Explored for its potential use in the synthesis of pharmaceuticals and as a building block for drug molecules.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

The following sections compare structural analogs, focusing on substituent variations, synthetic yields, reactivity, and applications. Key compounds are categorized based on:

- N-substitution patterns

- Positional isomerism (meta vs. para substitution)

- Functional group modifications

N-Substituted Derivatives

Key Observations :

- Electron-donating groups (e.g., -NMe₂, -NEt₂) enhance fluorescence properties and solubility .

- Steric bulk (e.g., diphenyl groups) reduces reactivity in cross-couplings but increases thermal stability .

Positional Isomers

Key Observations :

- Para-substituted analogs exhibit superior reactivity in cross-couplings due to reduced steric hindrance .

- Meta-substituted derivatives (e.g., target compound) show unique regioselectivity in electrophilic substitutions, enabling modular synthesis of complex scaffolds .

Functional Group Modifications

Key Observations :

Biological Activity

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on recent studies and data.

- IUPAC Name : N-methyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

- Molecular Formula : C14H22BNO2

- Molecular Weight : 261.13 g/mol

- CAS Number : 1454653-59-8

Biological Activity Overview

The biological activity of this compound includes its interactions with various biological targets and its effects on different cell lines. The compound exhibits notable properties that may be useful in therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that compounds related to boron-containing structures can exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 0.25 to 1 μg/mL against various pathogens including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cell Proliferation Inhibition : Studies demonstrate that derivatives of this compound can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values indicating potent activity .

- Selectivity Index : The selectivity index against cancer cells versus normal cells suggests a favorable therapeutic window .

Case Studies and Research Findings

The exact mechanism of action for this compound remains to be fully elucidated. However:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes critical for cancer progression and microbial survival .

Safety and Toxicology

Safety assessments indicate that while the compound exhibits biological activity, it also carries potential toxicity risks:

Q & A

Q. What are the common synthetic routes for preparing N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and what are their key methodological considerations?

The compound is typically synthesized via borylation of substituted anilines. For example, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be acetylated using acetyl chloride and triethylamine in dichloromethane at 0°C, followed by purification via silica chromatography . Key considerations include:

- Precursor selection : Bromo- or chloro-substituted anilines yield varying efficiencies (e.g., 42% yield from bromo vs. 8% from chloro precursors) .

- Purification : Silica gel chromatography with ether-based eluents is standard, but diacetylation by-products require careful separation .

- Reagent stoichiometry : Excess acetyl chloride (2.0 mmol) ensures complete acetylation of the aniline group .

| Synthetic Route | Yield (%) | Key Reagents | Purification Method | Reference |

|---|---|---|---|---|

| Acetylation of bromo precursor | 42 | AcCl, Et₃N, CH₂Cl₂ | Silica (Et₂O) | |

| Borylation of chloro precursor | 8 | AcCl, Et₃N, CH₂Cl₂ | Silica (Et₂O) |

Q. How is this compound characterized structurally and spectroscopically in academic research?

- X-ray crystallography : Used to confirm the boronic ester geometry and planarity of the aniline ring. For example, crystal data for the parent compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline were resolved using SHELX software, with refinement parameters reported in Acta Crystallographica .

- NMR spectroscopy : ¹H and ¹³C NMR verify substitution patterns. For derivatives like N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , aromatic protons appear at δ 6.8–7.2 ppm, while the methyl groups on the boron ring resonate at δ 1.3 ppm .

- Vibrational spectroscopy : IR and Raman studies identify B-O stretching modes (~1,350 cm⁻¹) and C-N vibrations (~1,250 cm⁻¹) .

Q. What are the typical reactivity patterns of this boronic ester in cross-coupling reactions?

The compound participates in Suzuki-Miyaura couplings due to its boronic ester group. Key methodological steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures.

- Base optimization : K₂CO₃ or CsF in aqueous/organic biphasic systems.

- Temperature control : Reactions often proceed at 80–100°C for 12–24 hours .

Advanced Research Questions

Q. How do researchers address contradictions in reaction yields when using different halogenated precursors (e.g., bromo vs. chloro)?

Discrepancies in yields (e.g., 42% for bromo vs. 8% for chloro precursors in acetylation ) arise from differences in leaving group stability and reagent compatibility . Strategies include:

- Kinetic studies : Monitoring reaction progress via TLC or in-situ NMR to identify rate-limiting steps.

- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance activation of less-reactive chloro substrates .

- Additive optimization : Using phase-transfer catalysts (e.g., TBAB) to improve solubility of inorganic bases in organic solvents .

Q. What experimental design considerations are critical for optimizing regioselectivity in derivatization reactions?

Regioselective functionalization of the aniline group requires:

- Protecting group strategies : Boc protection of the amine prior to borylation minimizes unwanted side reactions .

- Temperature control : Lower temperatures (0–5°C) reduce electrophilic substitution at the boron ring .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the aniline nitrogen .

Q. How are computational methods applied to predict the reactivity of this compound in drug discovery pipelines?

- Molecular docking : Studies with 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline analogs (structurally related) reveal binding affinities to kinase targets via hydrogen bonding and π-π stacking .

- DFT calculations : Used to model the electron density distribution on the boron atom, predicting its nucleophilicity in cross-couplings .

| Computational Method | Application Example | Outcome | Reference |

|---|---|---|---|

| Docking (AutoDock Vina) | Kinase inhibition | ΔG = −8.2 kcal/mol | |

| DFT (B3LYP/6-31G*) | Boron electrophilicity | Partial charge: +0.32 |

Q. What are the challenges in crystallizing this compound, and how are they resolved?

- Crystallization issues : The boron ring’s hydrophobicity can hinder crystal growth.

- Solutions : Slow evaporation from hexane/ethyl acetate mixtures (1:1) at 4°C yields diffraction-quality crystals .

- Refinement tools : SHELXL software refines anisotropic displacement parameters, with R-factor convergence < 5% .

Methodological Best Practices

- Synthetic protocols : Prioritize bromo precursors for higher yields in derivatization reactions .

- Safety : Handle under inert atmosphere (N₂/Ar) due to boronic ester sensitivity to moisture .

- Data validation : Cross-reference NMR shifts with published spectra (e.g., δ −129.0 ppm for ¹⁹F in analogs ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.